![molecular formula C13H14N2O B14453408 9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one CAS No. 73554-48-0](/img/structure/B14453408.png)
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one is a compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Análisis De Reacciones Químicas
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a neurotransmitter and its role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including its antioxidant properties and its ability to modulate receptor activity .
Mecanismo De Acción
The mechanism of action of 9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors, which play a role in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems. This interaction leads to various physiological effects, including modulation of neurotransmitter release and receptor activity .
Comparación Con Compuestos Similares
9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one is similar to other indole derivatives such as tryptamine, serotonin, and melatonin. These compounds share a common indole structure and exhibit similar biological activities. this compound is unique in its specific molecular structure and its distinct interaction with certain receptors, which may lead to different physiological effects .
Propiedades
Número CAS |
73554-48-0 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,3-dihydropyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C13H14N2O/c14-8-7-10-9-3-1-2-4-11(9)15-12(10)5-6-13(15)16/h1-4H,5-8,14H2 |
Clave InChI |
ILSYXIHJAVORDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N2C1=C(C3=CC=CC=C32)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


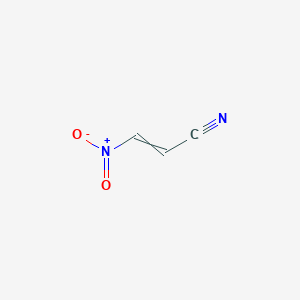
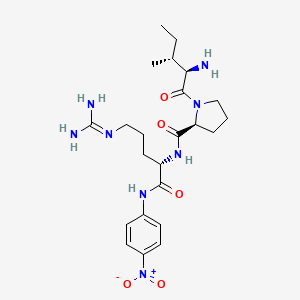
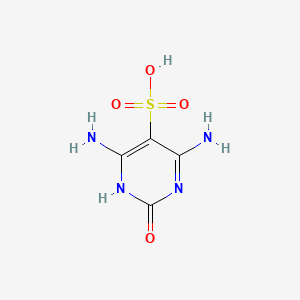
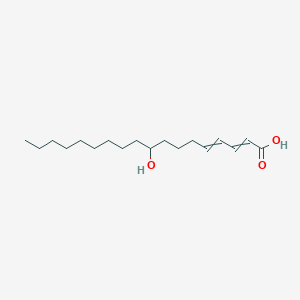
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
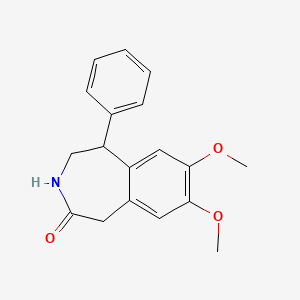


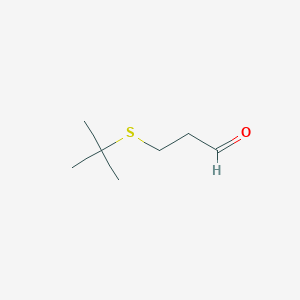
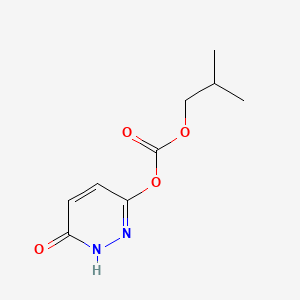
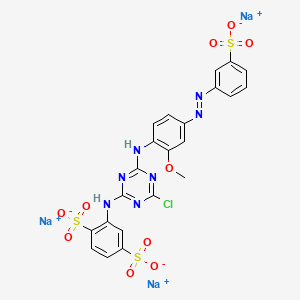
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
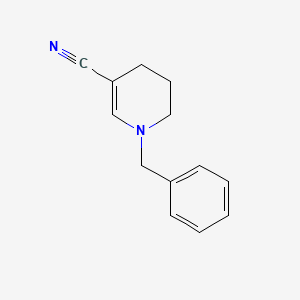
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
